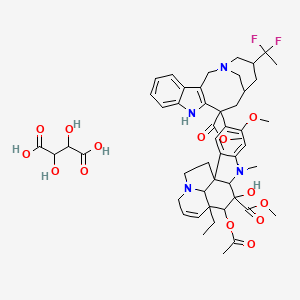

L-tartaric acid; vinflunine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-tartaric acid, also known as 2,3-dihydroxybutanedioic acid, is a naturally occurring organic acid found in various plants, particularly in grapes. It is a white, crystalline substance with a strong acidic taste. L-tartaric acid is widely used in the food industry as an acidulant and antioxidant, and it plays a significant role in winemaking. It is also used in pharmaceuticals, cosmetics, and chemical synthesis .

準備方法

Vinflunine is synthesized through a semi-synthetic process involving superacidic chemistry. This method selectively introduces two fluorine atoms at the 20’ position of the catharanthine moiety of the vinca alkaloid molecule. The process optimizes the therapeutic index of the compound and enhances its anti-tumor activity .

化学反応の分析

L-tartaric acid undergoes several types of chemical reactions:

Oxidation: It can be oxidized to tartronic acid using nitric acid or hydrogen peroxide in the presence of a ferrous salt

Reduction: L-tartaric acid can be reduced to succinic acid using hydrogen.

Complexation: It forms complexes with metal ions such as copper and iron.

Common reagents used in these reactions include nitric acid, hydrogen peroxide, and ferrous salts. Major products formed include tartronic acid and succinic acid .

科学的研究の応用

Vinflunine is primarily used in cancer research and treatment:

Chemistry: It serves as a model compound for studying microtubule inhibitors and their interactions with tubulin.

Biology: Vinflunine is used to investigate the mechanisms of cell cycle arrest and apoptosis in cancer cells.

Medicine: It is employed in clinical trials and treatments for various cancers, including urothelial carcinoma, non-small cell lung cancer, and breast cancer

作用機序

Vinflunine exerts its effects by binding to tubulin, inhibiting its polymerization into microtubules. This suppression of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets include tubulin and microtubules, and the pathways involved are related to cell cycle regulation and apoptosis .

類似化合物との比較

L-tartaric acid is similar to other hydroxycarboxylic acids such as citric acid and malic acid. it is unique in its strong acidic taste and its ability to form stable complexes with metal ions. Similar compounds include:

Citric Acid: Found in citrus fruits, used as a preservative and flavoring agent.

Malic Acid: Found in apples, used in food and beverage industries for its tart flavor.

Succinic Acid: Used in the synthesis of pharmaceuticals and as a food additive

Vinflunine

特性

分子式 |

C49H60F2N4O14 |

|---|---|

分子量 |

967.0 g/mol |

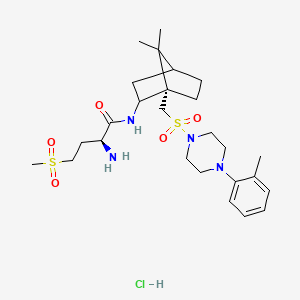

IUPAC名 |

2,3-dihydroxybutanedioic acid;methyl 11-acetyloxy-4-[16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10) |

InChIキー |

TXONSEMUKVZUON-UHFFFAOYSA-N |

正規SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B10768304.png)

![2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride](/img/structure/B10768311.png)

![2,3-dihydroxybutanedioic acid;methyl (1R,10S,12R)-11-acetyloxy-4-[(12S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10768333.png)

![N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride](/img/structure/B10768339.png)

![1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2,2,1]heptan-1(S)-yl)methylsulfonyl)-4-(2-methylphenyl)piperazine hydrochloride](/img/structure/B10768341.png)

![dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea](/img/structure/B10768345.png)

![N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B10768350.png)

![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B10768382.png)

![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B10768389.png)

![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B10768395.png)